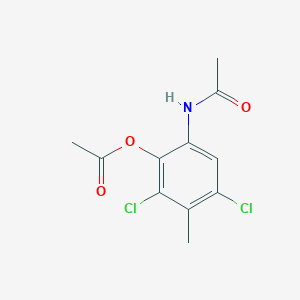
6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate
Übersicht
Beschreibung
6-(Acetylamino)-2,4-dichloro-3-methylphenyl acetate, also known as ADA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. ADA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate is similar to that of acetaminophen. This compound is metabolized in the liver by the cytochrome P450 enzyme system to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can cause liver damage if it accumulates in the liver. However, this compound is less toxic than acetaminophen, and its metabolism results in the formation of a lower amount of NAPQI.
Biochemical and Physiological Effects
This compound has been shown to have analgesic and antipyretic effects in animal models. The compound has also been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has been found to be less toxic than acetaminophen, and its metabolism results in the formation of a lower amount of NAPQI. This compound has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate has several advantages for use in lab experiments. The compound is stable, easy to synthesize, and has a well-defined structure. This compound is also less toxic than acetaminophen, making it a safer alternative for use in experiments. However, this compound has some limitations. The compound is not widely available, and its cost can be high. This compound also has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
For research on 6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate include the development of new analytical methods, investigation of its pharmacokinetics and metabolism in humans, and the investigation of its antioxidant properties.
Wissenschaftliche Forschungsanwendungen
6-(acetylamino)-2,4-dichloro-3-methylphenyl acetate has been used in various research applications, including the development of analytical methods for the determination of acetaminophen in biological samples, the evaluation of the pharmacokinetics and metabolism of acetaminophen, and the investigation of the mechanism of action of acetaminophen. This compound has also been used as a model compound for the study of the metabolism of acetaminophen in vitro and in vivo.
Eigenschaften
IUPAC Name |
(6-acetamido-2,4-dichloro-3-methylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-5-8(12)4-9(14-6(2)15)11(10(5)13)17-7(3)16/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSFSJAQLAZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)OC(=O)C)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



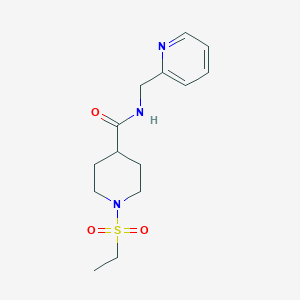
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4424255.png)
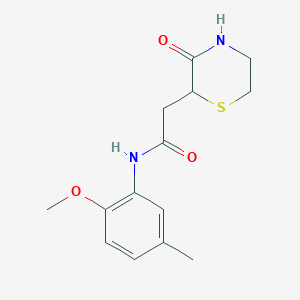
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4424274.png)
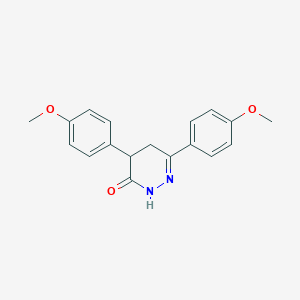
![2,3-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4424289.png)

![N'-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4424299.png)
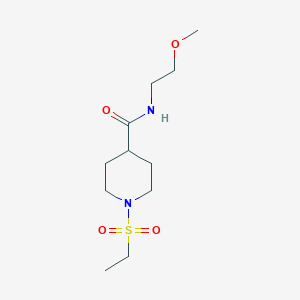

![({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetic acid](/img/structure/B4424307.png)
![N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide](/img/structure/B4424321.png)
![6-[2-(4-isopropylphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4424332.png)
